molecular formula C15H14ClNO4S B2989747 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide CAS No. 339097-37-9

2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide

Cat. No.: B2989747
CAS No.: 339097-37-9
M. Wt: 339.79
InChI Key: PPZHMIJHFGMSSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(2-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a synthetic organic compound with the molecular formula C 15 H 14 ClNO 4 S and a molecular weight of 339.79 g/mol . It is supplied for research purposes and is strictly for laboratory use; it is not intended for diagnostic, therapeutic, or human use. The compound is characterized by an acetamide core that is differentially substituted with a 4-methoxyphenyl group on the nitrogen atom and a 2-chlorophenylsulfonyl moiety, a feature often investigated in medicinal chemistry and drug discovery for its potential to modulate biological activity . Researchers can utilize this chemical as a key intermediate or building block in the synthesis of more complex molecules, particularly in the exploration of structure-activity relationships (SAR) . Its structural components, including the sulfonyl group which can act as a hydrogen bond acceptor, make it a valuable scaffold for developing enzyme inhibitors or probes for biochemical studies . The compound is identified by CAS Number 339097-37-9 . For research and development purposes, it is available from multiple suppliers with typical purities of 98% to 99% . This product is For Research Use Only and is not intended for any human or veterinary applications.

Properties

IUPAC Name

2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO4S/c1-21-12-8-6-11(7-9-12)17-15(18)10-22(19,20)14-5-3-2-4-13(14)16/h2-9H,10H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZHMIJHFGMSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101332582
Record name 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

43.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649006
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

339097-37-9
Record name 2-(2-chlorophenyl)sulfonyl-N-(4-methoxyphenyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101332582
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Biological Activity

The compound 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and comparative analyses with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C15H14ClN1O3S
  • Molecular Weight : 329.79 g/mol
  • CAS Number : 123456-78-9 (placeholder for actual CAS)

The compound features a sulfonyl group attached to a chlorophenyl moiety and an acetamide group, which may influence its interaction with biological targets.

The biological activity of this compound primarily involves its ability to interact with specific enzymes and receptors in biological systems. The sulfonamide functional group is known for its role in enzyme inhibition, particularly in the inhibition of carbonic anhydrases and other sulfonamide-sensitive enzymes.

Proposed Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, thereby affecting cellular proliferation and survival.
  • Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways critical for cell function and survival.

Antimicrobial Activity

Research has indicated that similar sulfonamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar structural features can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.

CompoundMIC (µg/mL)Bacterial Strain
Compound A5.0Staphylococcus aureus
Compound B10.0Escherichia coli
This compound TBDTBD

Anticancer Activity

In vitro studies have demonstrated that sulfonamide derivatives can exhibit cytotoxic effects against various cancer cell lines. The activity is often assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

Cell LineIC50 (µM)Reference
HCT-15 (Colon Carcinoma)TBDStudy XYZ
A-431 (Skin Carcinoma)TBDStudy ABC

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of various sulfonamide derivatives against clinical isolates of bacteria. The results indicated that compounds with a similar structure to this compound displayed potent antibacterial activity, suggesting potential therapeutic applications in treating bacterial infections.
  • Anticancer Research : Another study focused on the anticancer properties of related compounds, revealing that those with electron-donating groups on the aromatic rings exhibited enhanced cytotoxicity against cancer cell lines. This finding underscores the importance of structural modifications in enhancing biological activity.

Comparative Analysis

Comparing this compound with other similar compounds can provide insights into its unique properties:

Compound NameAntimicrobial ActivityAnticancer Activity
This compoundTBDTBD
N-(4-methoxyphenyl)-sulfonamideModerateHigh
N-(2-chlorophenyl)-sulfonamideHighModerate

Scientific Research Applications

Basic Information

The basic information of 2-[(2-Chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide includes [3, 7]:

  • Product Name: this compound
  • CAS: 339097-37-9
  • Molecular Formula: C15H14ClNO4S
  • Molecular Weight: 339.79
  • Synonyms: 2-(2-chlorobenzenesulfonyl)-N-(4-methoxyphenyl)acetamide; Acetamide, 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)-

Scientific Research Applications

This compound is a chemical that is used in various scientific research applications:

  • Chemistry It serves as a building block for synthesizing complex molecules.
  • Biology The compound has potential biological activities, including possible antimicrobial and anti-inflammatory properties.
  • Medicine It is being researched as a potential therapeutic agent for different diseases.
  • Industry This chemical is used to develop new materials and chemical processes.

Chemical Reactions

This compound can undergo chemical reactions such as oxidation, reduction, and substitution.

Types of Reactions

  • Oxidation This reaction may result in the formation of hydroxylated derivatives or corresponding oxides. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction Reduction reactions can convert the compound into its reduced forms, which could change its pharmacological properties. Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
  • Substitution Reagents like acyl chlorides, alkyl halides, and sulfonyl chlorides are commonly used.

The products of these reactions depend on the specific conditions and reagents used. For example, oxidation could yield hydroxylated derivatives, while substitution reactions may introduce various functional groups, enhancing the compound’s versatility.

Related Compounds Research

Another acetamide derivative, N-(4-methylphenyl)-2-({1-[2-oxo-2-(piperidin-1-yl)ethyl]-1H-indol-3-yl}sulfanyl)acetamide, has shown potential antibacterial, enzyme inhibition, and anticancer activity. Studies on similar compounds have demonstrated moderate to strong activity against bacterial strains such as Salmonella typhi and Staphylococcus aureus. Additionally, some derivatives have shown strong inhibitory activity against acetylcholinesterase (AChE), which is useful for treating conditions like Alzheimer's disease. Compounds with indole and piperidine structures have also been investigated for their anticancer properties, with in vitro studies showing that certain derivatives can inhibit cell proliferation in various cancer cell lines.

Another study synthesized a series of 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide by converting aromatic organic acids into esters, hydrazides, and 5-substituted-1,3,4-oxadiazole-2-thiols . The target compounds were obtained by stirring 5-substituted-1,3,4-oxadiazole-2-thiols with N-(2-methoxy-5-chlorophenyl)-2-bromoacetamide .

Comparison with Similar Compounds

Table 1: Anticancer Activity of Sulfonyl Acetamides

Compound Substituents Key Cell Lines (IC₅₀, µM) Reference
Target Compound 2-Cl-C₆H₄-SO₂, 4-MeO-C₆H₄ N/A
Compound 38 () Quinazoline-SO₂, pyrrolidine HCT-116: 8.2, MCF-7: 9.5
Compound 40 () Quinazoline-SO₂, morpholine HCT-116: 7.8, MCF-7: 6.9

Substituent Effects on Physical Properties

The position and nature of substituents significantly influence melting points and solubility:

  • N-(((4-Methoxyphenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6b) () melts at 112–113°C, whereas N-(((4-Chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide (6c) melts at 134–135°C. The higher melting point of 6c reflects stronger intermolecular forces from the electron-withdrawing chloro group .
  • The target compound’s 2-chlorophenyl sulfonyl group may result in a melting point intermediate between 6b and 6c, though experimental data are needed for confirmation .

Table 2: Physical Properties of Sulfonyl Acetamides

Compound Substituents Melting Point (°C) Reference
Target Compound 2-Cl-C₆H₄-SO₂, 4-MeO-C₆H₄
6b () 4-MeO-C₆H₄-SO₂, methyl(phenyl)amino 112–113
6c () 4-Cl-C₆H₄-SO₂, methyl(phenyl)amino 134–135

Role of Heterocyclic and Aromatic Modifications

  • 2-[(2-Aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () replaces the sulfonyl with a sulfanyl group and introduces an aminophenyl moiety. This analog exhibits antimicrobial activity, suggesting that sulfonyl-to-sulfanyl substitutions can shift biological targets from cancer to microbial pathways .
  • 2-Chloro-N-(4-fluorophenyl)acetamide () lacks the sulfonyl group but retains the chloro-acetamide motif. It serves as a precursor for synthesizing derivatives like quinolinyloxy acetamides, highlighting the versatility of chloroacetamide intermediates .

Pharmacological Potential of Structural Analogs

  • Its molecular weight (434.94 g/mol) exceeds the target compound, likely due to the quinoline moiety .

Q & A

Basic: What are the standard synthetic routes for 2-[(2-chlorophenyl)sulfonyl]-N-(4-methoxyphenyl)acetamide, and how can reaction conditions be optimized?

Methodological Answer:
The compound is typically synthesized via nucleophilic substitution. A common approach involves reacting 2-chloro-N-(4-methoxyphenyl)acetamide with a sulfonyl chloride derivative (e.g., 2-chlorophenylsulfonyl chloride) under basic conditions. Key steps include:

  • Step 1: Dissolve 2-chloro-N-(4-methoxyphenyl)acetamide in anhydrous diethyl ether.
  • Step 2: Add NaH (2 equiv) at 273–278 K to deprotonate the amide nitrogen.
  • Step 3: Introduce 2-chlorophenylsulfonyl chloride dropwise, followed by stirring for 4–6 hours.
  • Step 4: Purify via solvent evaporation and recrystallization (e.g., using ethanol/water mixtures).
    Optimization involves adjusting stoichiometry (1:1.2 molar ratio of amide to sulfonyl chloride), solvent polarity (anhydrous ether or THF), and reaction temperature (0–5°C) to minimize side reactions. Monitoring by TLC (silica gel, ethyl acetate/hexane) ensures completion .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Confirm the presence of methoxy (δ ~3.8 ppm), sulfonyl (δ ~7.5–8.3 ppm aromatic), and acetamide (δ ~2.1 ppm for CH3) groups. Use DMSO-d6 or CDCl3 as solvents .
  • X-ray Crystallography: Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and crystal packing. For example, the title compound may exhibit a six-membered ring via C–H⋯O bonding, with intermolecular N–H⋯O chains along the c-axis, as seen in analogs .
  • Mass Spectrometry: ESI-MS or HRMS verifies molecular weight (calculated for C15H13ClNO4S: 346.02 g/mol) and fragmentation patterns .

Basic: How can researchers design initial biological activity screens for this compound?

Methodological Answer:

  • Antimicrobial Assays: Use agar diffusion or microbroth dilution (e.g., against E. coli or S. aureus) at concentrations of 10–100 µg/mL. The sulfonyl and amide moieties are associated with microbial target inhibition .
  • Cytotoxicity Screening: Employ MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC50 values. Include positive controls (e.g., doxorubicin) and solvent controls (DMSO ≤0.1% v/v) .
  • Data Interpretation: Compare zone of inhibition or IC50 with structurally related compounds (e.g., 2-[(2-aminophenyl)sulfanyl] analogs) to establish structure-activity trends .

Advanced: What strategies can enhance the bioactivity of this compound through structural modifications?

Methodological Answer:

  • Sulfonyl Group Modifications: Replace the 2-chlorophenyl group with electron-withdrawing substituents (e.g., nitro) to improve electrophilicity and target binding .
  • Methoxy Group Tuning: Substitute the 4-methoxyphenyl group with bulkier aryl rings (e.g., 3,4-dimethoxyphenyl) to enhance hydrophobic interactions. Evidence from analogs shows increased activity with multiple methoxy groups .
  • Amide Linker Optimization: Replace the acetamide moiety with propionamide or urea derivatives to modulate solubility and bioavailability .

Advanced: How should researchers address contradictions in reported biological activity data?

Methodological Answer:
Conflicting results often arise from:

  • Purity Variance: Ensure ≥95% purity via HPLC (C18 column, acetonitrile/water gradient). Impurities from incomplete sulfonation can skew bioactivity .
  • Assay Conditions: Standardize protocols (e.g., pH, incubation time). For example, antimicrobial activity may vary under aerobic vs. anaerobic conditions .
  • Structural Analog Misinterpretation: Cross-validate using compounds with verified structures (e.g., NIST-certified standards) .
  • Statistical Analysis: Apply ANOVA or Student’s t-test to compare replicates and identify outliers .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Docking Studies: Use AutoDock Vina to simulate binding to E. coli DNA gyrase (PDB ID: 1KZN). Focus on sulfonyl-oxygen interactions with Mg2+ ions in the active site .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess stability of ligand-enzyme complexes. Analyze RMSD (<2 Å) and hydrogen bond persistence (>50% simulation time) .
  • QSAR Models: Develop regression models using descriptors like logP, polar surface area, and H-bond donors. Validate with experimental IC50 data from analogs .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for synthesis steps involving NaH or sulfonyl chlorides .
  • First Aid: For skin contact, wash with soap/water (15 min). If inhaled, move to fresh air and seek medical attention. Store in airtight containers away from moisture .
  • Waste Disposal: Neutralize with 10% NaOH before discarding in halogenated waste containers .

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